molecular formula C18H24N2O3 B2721186 Tert-butyl 3-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 2411312-47-3

Tert-butyl 3-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No. B2721186
CAS RN: 2411312-47-3
M. Wt: 316.401
InChI Key: YBTXUEZLNIINRV-UHFFFAOYSA-N
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Description

“Tert-butyl 3-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate” is a complex organic compound. The “tert-butyl” part refers to a functional group (C(CH3)3), which is a branch of the main molecule . The “prop-2-enoylamino” part suggests the presence of a propene (a three-carbon chain with a double bond) attached to an amine group. The “3,4-dihydro-1H-isoquinoline-2-carboxylate” part suggests a bicyclic structure (isoquinoline) with a carboxylate group attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic isoquinoline ring and various functional groups. The tert-butyl group is a bulky group that could influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide bond could be hydrolyzed under acidic or basic conditions, and the double bond in the prop-2-enoyl group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the tert-butyl group could increase the compound’s hydrophobicity, while the carboxylate group could confer acidic properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific molecular targets in the body .

Safety and Hazards

As with any chemical compound, handling “Tert-butyl 3-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

tert-butyl 3-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-5-16(21)19-11-15-10-13-8-6-7-9-14(13)12-20(15)17(22)23-18(2,3)4/h5-9,15H,1,10-12H2,2-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTXUEZLNIINRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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